3-Acetyl-8-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Acetyl-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an acetyl group at the 3-position and a methyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halo ketones. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then acetylated at the 3-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Acetyl-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Acetyl-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Acetyl-2-methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine-3-carboxamides
Comparison: 3-Acetyl-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(8(2)13)6-11-10(7)12/h3-6H,1-2H3 |
InChI Key |
HKBYRTFMKOHVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)C |
Origin of Product |
United States |
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